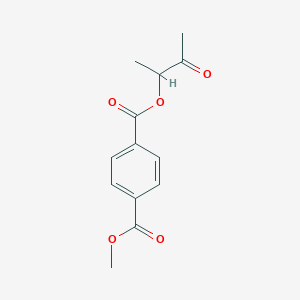
Methyl 3-oxobutan-2-yl terephthalate
Übersicht
Beschreibung
Methyl 3-oxobutan-2-yl terephthalate is an organic compound that belongs to the ester family. Esters are known for their pleasant fragrances and are commonly used in the production of perfumes, flavorings, and plastics. This particular compound is derived from terephthalic acid, which is widely used in the production of polyethylene terephthalate (PET) plastics and fibers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of terephthalic acid 1-methyl ester 4-(1-methyl-2-oxo-propyl) ester typically involves the esterification of terephthalic acid with methanol and a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified through distillation to obtain the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound involves the oxidation of p-xylene to terephthalic acid, followed by esterification with methanol. The process is optimized to maximize yield and purity, often involving continuous distillation and recycling of unreacted materials .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of terephthalic acid and other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Terephthalic acid.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
Methyl 3-oxobutan-2-yl terephthalate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its role in metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its ester functionality.
Industry: Utilized in the production of high-performance polymers and resins.
Wirkmechanismus
The mechanism of action of terephthalic acid 1-methyl ester 4-(1-methyl-2-oxo-propyl) ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release terephthalic acid and methanol, which can then participate in further biochemical reactions. The compound can also act as a plasticizer, modifying the physical properties of polymers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl terephthalate: Another ester of terephthalic acid, commonly used in the production of PET.
Ethyl levulinate: An ester with similar functional groups but derived from levulinic acid.
Uniqueness
Methyl 3-oxobutan-2-yl terephthalate is unique due to its specific ester configuration, which imparts distinct physical and chemical properties. Its ability to undergo various chemical reactions makes it a versatile compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C13H14O5 |
|---|---|
Molekulargewicht |
250.25 g/mol |
IUPAC-Name |
1-O-methyl 4-O-(3-oxobutan-2-yl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C13H14O5/c1-8(14)9(2)18-13(16)11-6-4-10(5-7-11)12(15)17-3/h4-7,9H,1-3H3 |
InChI-Schlüssel |
QFFNOMDINVCFBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C)OC(=O)C1=CC=C(C=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















